molecular formula C16H34N4O2 B14462040 Butanediamide, N,N'-bis(6-aminohexyl)- CAS No. 67391-62-2

Butanediamide, N,N'-bis(6-aminohexyl)-

Cat. No.: B14462040
CAS No.: 67391-62-2
M. Wt: 314.47 g/mol
InChI Key: AEFOQQIIXKAIMT-UHFFFAOYSA-N
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Description

Butanediamide, N,N'-bis(6-aminohexyl)- is a diamide compound characterized by a central butanediamide core (HOOC-CH₂-CH₂-COOH) substituted with two 6-aminohexyl groups at the nitrogen atoms. This structure confers flexibility and hydrogen-bonding capacity, making it valuable in materials science. It is synthesized via the reaction of diethyl oxalate with excess 1,6-diaminohexane, yielding a white powder with an 85% yield . Its primary application lies in thermoplastic elastomers, where it serves as a hydrogen-bonding motif in segmented poly(ether amide)s, enhancing mechanical strength and elasticity .

Properties

CAS No.

67391-62-2

Molecular Formula

C16H34N4O2

Molecular Weight

314.47 g/mol

IUPAC Name

N,N'-bis(6-aminohexyl)butanediamide

InChI

InChI=1S/C16H34N4O2/c17-11-5-1-3-7-13-19-15(21)9-10-16(22)20-14-8-4-2-6-12-18/h1-14,17-18H2,(H,19,21)(H,20,22)

InChI Key

AEFOQQIIXKAIMT-UHFFFAOYSA-N

Canonical SMILES

C(CCCNC(=O)CCC(=O)NCCCCCCN)CCN

Origin of Product

United States

Preparation Methods

Primary Synthetic Route via Maleate Ester Aminolysis

The most widely documented method for synthesizing N,N'-bis(6-aminohexyl)butanediamide involves the aminolysis of dimethyl maleate with excess 1,6-hexanediamine. This two-step process, described in U.S. Patent 4,755,623 and EPO Patent EP0152820, proceeds as follows:

Reaction Mechanism

Dimethyl maleate reacts with 1,6-hexanediamine in a 1:3 molar ratio under reflux conditions. The ester groups of dimethyl maleate undergo nucleophilic attack by the primary amines of hexanediamine, forming amide bonds and releasing methanol as a byproduct. The reaction is typically carried out in toluene at 75–125°C, with methanol removed via distillation to drive the reaction to completion.

Experimental Protocol

  • Charge Preparation : 174 g (1.5 mol) of 1,6-hexanediamine is dissolved in 360 g toluene.
  • Maleate Addition : 72 g (0.5 mol) dimethyl maleate is added dropwise over 2–3 hours at 75–80°C.
  • Reflux and Distillation : The mixture is heated to 120–125°C to distill off methanol. Additional toluene (320 g) is introduced to maintain reaction volume.
  • Purification : Toluene is removed under vacuum (50–70°C, 15–20 mmHg), yielding a viscous liquid that solidifies upon cooling.
Table 1: Key Reaction Parameters and Outcomes
Parameter Value Source
Temperature Range 75–125°C
Solvent Toluene
Yield (Crude) 90–95%
Purity (Post-Distillation) >98% (by GC-MS)

Industrial-Scale Optimization Strategies

Solvent Selection

Toluene remains the preferred solvent due to its ability to:

  • Form azeotropes with methanol (bp 64.7°C vs. toluene’s 110.6°C)
  • Maintain reaction homogeneity at elevated temperatures

Stoichiometric Considerations

A 3:1 molar excess of 1,6-hexanediamine ensures complete conversion of dimethyl maleate, minimizing residual ester groups that could lead to crosslinking side products.

Purification Challenges

The product’s high viscosity necessitates:

  • Vacuum distillation below 70°C to prevent thermal degradation
  • Solvent exchange (e.g., ethanol dilution) for handling and storage

Comparative Analysis of Synthetic Approaches

Table 2: Method Comparison
Criterion Maleate Aminolysis Nitrile Route
Starting Materials Readily available Requires specialized nitrile
Reaction Steps 2 (aminolysis + purification) 3 (dimerization + hydrogenation + purification)
Yield 90–95% 70–85%
Scalability Industrial-proven Limited to pilot scale
Byproducts Methanol (easily removable) Ammonia, cyclic amines

Applications Informing Synthesis Design

Crosslinking in Polymer Chemistry

The compound’s trifunctional amine structure makes it ideal for:

  • Epoxy curing: Requires high purity (>98%) to prevent incomplete crosslinking
  • Polyurethane elastomers: Demands low residual solvent content (<0.5%)

Biomedical Uses

Emerging applications in drug delivery systems necessitate:

  • USP/Ph.Eur. compliance in synthesis
  • Removal of heavy metal catalysts (e.g., Pd <10 ppm)

Chemical Reactions Analysis

Types of Reactions

Butanediamide, N,N’-bis(6-aminohexyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Butanediamide, N,N’-bis(6-aminohexyl)- has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery and targeting.

    Industry: It is used in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of Butanediamide, N,N’-bis(6-aminohexyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, and other biomolecules, modulating their activity and function. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparisons

The table below highlights structural differences between Butanediamide, N,N'-bis(6-aminohexyl)- and analogous compounds:

Compound Name Core Structure Substituents Key Features
N,N'-bis(6-aminohexyl)butanediamide Butanediamide 6-aminohexyl groups Flexible, hydrogen-bonding motifs
N,N'-diarylbutanediamides (e.g., 3,4-Cl₂) Butanediamide Aryl groups (e.g., dichlorophenyl) Aromatic, lipophilic
Methoctramine (N,N'-bis(6-aminohexyl)octane-1,8-diamine) Octanediamine 6-aminohexyl groups Longer chain, muscarinic antagonist
N,N'-bis(pyridin-3-yl)butanediamide Butanediamide Pyridinyl groups Metal coordination capability
2-phenyl-N,N'-bis(pyridin-4-ylcarbonyl)butanediamide Butanediamide Phenyl and pyridinylcarbonyl groups Antifungal activity via metal complexes

Key Structural Insights :

  • Substituent Effects: Aminohexyl groups enhance hydrophilicity and hydrogen bonding, while aryl groups (e.g., dichlorophenyl) increase lipophilicity, affecting solubility and biological interactions .
  • Chain Length : Methoctramine’s longer octane chain reduces steric hindrance, enabling interaction with ExoU protease , whereas shorter butanediamide chains optimize photosynthetic inhibition in chloroplasts .
Functional Properties
Compound Key Applications/Activities Mechanism/Notes
N,N'-bis(6-aminohexyl)butanediamide Thermoplastic elastomers (e.g., PTHF-OXA366) Hydrogen bonding enhances polymer elasticity .
N,N'-bis(3,4-dichlorophenyl)butanediamide Inhibits photosynthetic electron transport Optimal activity with shorter chains; reduced solubility limits efficacy .
Methoctramine ExoU protease inhibition (82% activity) Aminohexyl groups enable binding to bacterial targets .
2-phenyl-N,N'-bis(pyridinyl)butanediamide Antifungal metal complexes Pyridinyl groups coordinate transition metals (e.g., Cu²⁺, Co²⁺) .

Activity Trends :

  • Biological Activity : Dependent on substituent hydrophobicity. For example, dichlorophenyl groups enhance antimycobacterial activity but reduce aqueous solubility .
  • Material Properties: Aminohexyl groups in poly(ether amide)s improve mechanical strength via hydrogen bonding, critical for elastomer performance .

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